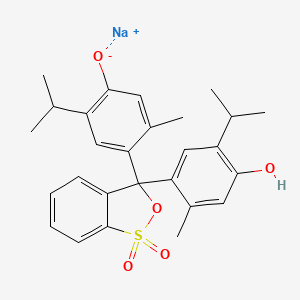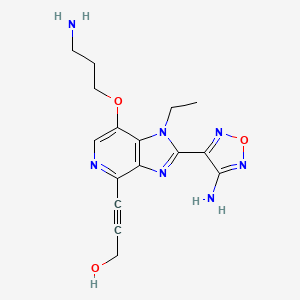
AKT Kinase Inhibitor
Overview
Description
AKT kinase inhibitors are a class of compounds that target the serine/threonine kinase AKT, also known as protein kinase B. AKT plays a pivotal role in the phosphoinositide 3-kinase (PI3K) signaling pathway, which regulates various cellular processes such as growth, proliferation, survival, and metabolism. Dysregulation of AKT activity is associated with the development and progression of several cancers, making AKT kinase inhibitors valuable in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AKT kinase inhibitors involves various chemical routes, often tailored to the specific inhibitor being developed. For instance, the synthesis of aminothiadiazole inhibitors of AKT involves structure-based optimization and docking studies to predict active bound-conformations . The synthetic route typically includes the preparation of N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines, followed by optimization to achieve AKT pathway inhibition in cancer cells .
Industrial Production Methods
Industrial production of AKT kinase inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .
Chemical Reactions Analysis
Types of Reactions
AKT kinase inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of AKT kinase inhibitors include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions are typically the desired AKT kinase inhibitors with specific functional groups that enhance their binding affinity and selectivity towards AKT .
Scientific Research Applications
AKT kinase inhibitors have a wide range of scientific research applications, including:
Mechanism of Action
AKT kinase inhibitors exert their effects by targeting the serine/threonine kinase AKT, which is a critical effector of the PI3K signaling pathway. The inhibitors bind to the active site of AKT, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways involved in cell growth, proliferation, and survival . The molecular targets and pathways involved include receptor tyrosine kinases, PI3K, and mTOR .
Comparison with Similar Compounds
AKT kinase inhibitors can be compared with other similar compounds, such as:
PI3K inhibitors: Target the upstream component of the PI3K/AKT/mTOR pathway.
mTOR inhibitors: Target the downstream component of the pathway.
MEK inhibitors: Target the mitogen-activated protein kinase (MAPK) pathway, which is often activated in parallel with the PI3K/AKT pathway.
Similar Compounds
Capivasertib (AZD5363): An ATP-competitive AKT inhibitor.
Afuresertib (GSK2110183): Another ATP-competitive AKT inhibitor.
Ipatasertib (GDC-0068): A pan-AKT inhibitor with high selectivity.
AKT kinase inhibitors are unique in their ability to selectively target the AKT pathway, making them valuable tools in cancer research and therapy .
Properties
IUPAC Name |
3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLOLQIXHMFYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648505 | |
| Record name | 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842148-40-7 | |
| Record name | 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)
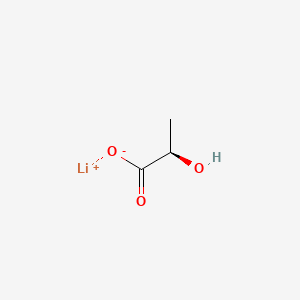
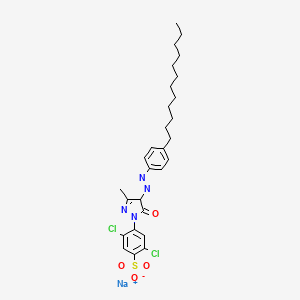
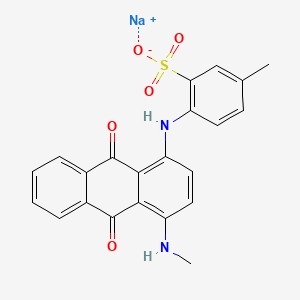


![Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate](/img/structure/B1593189.png)

